Ubiquinol-9 can be sourced from various biological systems, primarily found in the mitochondria of animal tissues, especially in the heart, liver, and kidneys. It can also be extracted from certain plants and synthesized chemically. Natural sources include meat, fish, nuts, and whole grains.
Ubiquinol-9 is classified as a lipid-soluble antioxidant belonging to the class of benzoquinones. It is a derivative of coenzyme Q10 and is characterized by its long hydrophobic tail that enhances its solubility in biological membranes.
The synthesis of ubiquinol-9 can be achieved through several methods:
Technical details regarding these methods often involve optimizing conditions such as temperature, pH, and reaction time to maximize yield and purity.
Ubiquinol-9 has a complex molecular structure characterized by a quinone ring and a long isoprenoid side chain. The molecular formula is , with a molecular weight of approximately 863.34 g/mol.
The structural representation includes:
Ubiquinol-9 participates in several biochemical reactions:
Technical details of these reactions include their kinetics and thermodynamics, which are influenced by factors such as pH and temperature.
The mechanism of action for ubiquinol-9 involves:
Data supporting these mechanisms includes studies showing increased ATP production in cells supplemented with ubiquinol compared to controls.
Relevant analyses include spectroscopic methods (NMR, UV-visible) used to characterize its purity and stability under various conditions.
Ubiquinol-9 has several applications in scientific research and medicine:
Ubiquinol-9 (CoQ₉) consists of a benzoquinone ring and a 45-carbon polyprenyl side chain. Its biosynthesis requires coordinated enzymatic reactions across cellular compartments.
The isoprenoid side chain synthesis initiates with mevalonate pathway-derived isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP). In Ubiquinol-9-producing organisms (e.g., rodents, Pseudomonas), the heterotetrameric enzyme polyprenyl diphosphate synthase—composed of PDSS1 and PDSS2 subunits—catalyzes chain elongation. PDSS2 contains the catalytic site, while PDSS1 stabilizes the complex. The V117M mutation in PDSS2 (as seen in Pdss2ᵏᵈ/ᵏᵈ mice) disrupts nonaprenyl diphosphate synthesis, causing renal CoQ deficiency due to impaired side-chain elongation [4]. This reaction occurs in the cytosol, and the resulting nonaprenyl diphosphate (C₄₅) is transported to mitochondria for quinone assembly.
Mitochondrial 4-hydroxybenzoate polyprenyl diphosphate transferase (COQ2) catalyzes the condensation of nonaprenyl diphosphate with 4-hydroxybenzoate (4-HB). This membrane-bound enzyme anchors the initial quinone intermediate (3-nonaprenyl-4-hydroxybenzoate) to the inner mitochondrial membrane. In S. cerevisiae, COQ2 utilizes hexaprenyl diphosphate, whereas mammalian COQ2 prefers nonaprenyl or decaprenyl substrates. Mutations in human COQ2 cause primary CoQ₁₀ deficiency, highlighting this step’s conservation and essentiality [2] [7]. Notably, Trypanosoma brucei bypasses 4-HB by incorporating alternative ring precursors, indicating phylum-specific adaptations [8].
Following prenylation, the quinone ring undergoes modifications by a multi-enzymatic complex ("CoQ-synthome"):
Table 1: Key Enzymes in Ubiquinol-9 Biosynthesis
Enzyme | Function | Organisms | Catalytic Features |
---|---|---|---|
PDSS1/PDSS2 | Nonaprenyl diphosphate synthesis | Rodents, Pseudomonas | Heterotetramer; V117 critical residue |
COQ2 | 4-HB prenylation | Eukaryotes, γ-proteobacteria | Membrane-bound; substrate specificity |
COQ6 | C5 ring hydroxylation | Eukaryotes | FAD-dependent monooxygenase |
COQ7 | C6 hydroxylation (penultimate step) | Eukaryotes | Fe²⁺-dependent; phosphorylation-regulated |
UbiD (Prokaryotes) | Decarboxylation | Pseudomonas, E. coli | Precedes hydroxylation/methylation |
The polyprenyl chain length (C₄₅ for CoQ₉, C₅₀ for CoQ₁₀) is determined by polyprenyl diphosphate synthase specificity:
T. brucei exhibits unique CoQ biosynthesis adaptations:
Table 2: Species Distribution of Ubiquinol-9 and Biosynthetic Features
Organism/Group | Major CoQ Form | Unique Biosynthetic Features | Functional Implications |
---|---|---|---|
Rodents | Ubiquinol-9 (CoQ₉) | PDSS2 mutation (V117M) causes renal CoQ deficiency | Tissue-specific CoQ distribution |
γ-Proteobacteria (Pseudomonas) | Ubiquinol-9 | UbiD-mediated early decarboxylation | Aerobic respiration dominance |
Trypanosoma brucei | Ubiquinol-9 | pABA ring incorporation; AOX-dependent reduction | Anaerobic bioenergetics adaptation |
Humans | Ubiquinol-10 (CoQ₁₀) | Minor CoQ₉ from hybrid PDSS complexes | Chain length interchangeability |
RNAi screens elucidate conserved and species-specific gene functions:
Ubiquinol-9 biosynthesis is dynamically regulated by stress-responsive transcription factors:
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